molecular formula C12H23Cl2N5O B1424811 N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride CAS No. 1220038-01-6

N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Cat. No.: B1424811
CAS No.: 1220038-01-6
M. Wt: 324.25 g/mol
InChI Key: IWUROPDDABZVSK-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride is a cell-permeable, ATP-competitive, and highly potent small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in its selective inhibition of DYRK1A, which plays a critical role in cell proliferation, differentiation, and neuronal development. This compound is extensively used in fundamental research to probe the physiological and pathological functions of DYRK1A, particularly in the context of central nervous system disorders and cancer. Studies have utilized this inhibitor to investigate signaling pathways involved in Down syndrome (PMID: 26892887) and Alzheimer's disease, where DYRK1A is implicated in tau hyperphosphorylation. Furthermore, its role in regulating transcription factors and cell cycle progression makes it a valuable tool for exploring mechanisms of beta-cell proliferation in diabetes research (PMID: 26059433) and for studying the vulnerabilities in various cancer models, including glioblastoma and leukemia. By precisely modulating DYRK1A activity, researchers can dissect its contribution to disease etiology and assess its potential as a therapeutic target.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O.2ClH/c1-17(2)7-3-5-14-12(18)11-9-8-13-6-4-10(9)15-16-11;;/h13H,3-8H2,1-2H3,(H,14,18)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUROPDDABZVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with N,N-dimethylpropylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[4,3-c]pyridine moiety, which is integral to its biological activity. Synthetic methods typically involve the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with N,N-dimethylpropylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. The following table summarizes key aspects of its synthesis:

Step Reagents Conditions
1. Formation of Intermediate4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid + N,N-dimethylpropylamineSuitable solvent and catalyst
2. PurificationCrystallization or chromatographyControlled temperature

Medicinal Chemistry

N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride has been investigated for its potential therapeutic properties. It has shown promise in:

  • Cancer Treatment : The compound interacts with P-glycoprotein (P-gp), a critical protein in drug transport mechanisms. By inhibiting P-gp function, it enhances the uptake of chemotherapeutic agents in resistant cancer cells.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile tool in synthetic pathways.

Biological Studies

Research has focused on the biological interactions of this compound with various biomolecules. It is studied for its effects on enzyme activity and receptor modulation, contributing to understanding cellular processes and disease mechanisms.

Industrial Applications

The compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its applications extend to fields such as pharmaceuticals and agrochemicals where specific reactivity is required.

Case Study 1: Enhancing Chemotherapy Efficacy

A study demonstrated that this compound significantly increased the efficacy of doxorubicin in resistant cancer cell lines by inhibiting P-glycoprotein activity.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a starting material for synthesizing novel pyrazolo derivatives with enhanced biological activities. These derivatives showed improved binding affinities for target receptors compared to the parent compound.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, salt forms, and reported biological activities.

Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives
Compound Name Substituent Salt Form Molecular Weight (g/mol) Key Properties/Activities Reference
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Ethyl Hydrochloride ~275 (estimated) Simplified alkyl chain; likely improved solubility vs. aromatic analogs
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide 4-Methoxyphenyl Hydrochloride ~345 (estimated) Aromatic substituent; potential for π-π interactions in target binding
N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Cyclopentyl Hydrochloride ~306 (estimated) Lipophilic substituent; may enhance membrane permeability
Target Compound 3-(Dimethylamino)propyl Dihydrochloride ~375 (estimated) Polar tertiary amine; potential for enhanced solubility and CNS penetration N/A

Key Observations :

  • The dimethylaminopropyl group in the target compound introduces a polar tertiary amine, which may enhance water solubility (via dihydrochloride salt formation) and facilitate blood-brain barrier penetration compared to alkyl or aryl substituents .
  • In contrast, the 4-methoxyphenyl analog () may exhibit stronger receptor-binding affinity due to aromatic stacking interactions but could suffer from reduced solubility .
Comparison with Non-Pyrazolo Heterocycles
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative (MW = 575.54 g/mol) features a bulkier, multi-ring structure with electron-withdrawing groups (nitro, cyano). Its higher molecular weight and complex substituents likely reduce bioavailability compared to the target compound’s simpler scaffold .
  • Triazolo[4,3-a]pyridinone Impurities (): Compounds like Imp. B(BP) (MW = 407.45 g/mol) and Imp. C(BP) (dihydrochloride salt) incorporate triazolo-pyridinone cores with piperazine substituents. These structures emphasize the role of nitrogen-rich heterocycles in modulating pharmacokinetic properties, though their larger size may limit CNS penetration compared to the target compound .

Biological Activity

N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine moiety. Its synthesis typically involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with N,N-dimethylpropylamine. This reaction is performed under controlled conditions to ensure high yield and purity of the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to bind to P-glycoprotein (P-gp), a key protein involved in drug transport across cell membranes. This interaction can inhibit P-gp's transport function, enhancing the uptake of various chemotherapeutic agents in resistant cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties:

  • Enhanced Drug Uptake : In vitro studies have demonstrated that this compound can significantly increase the intracellular concentration of doxorubicin and Rhodamine 123 in P-gp-overexpressing cancer cell lines. For instance, it enhanced doxorubicin uptake by 1.75-fold in murine lymphosarcoma cells .
  • Mechanistic Insights : The binding affinity of this compound to the P-gp transmembrane domain was found to be comparable to that of known P-gp inhibitors like zosuquidar, suggesting a strong potential for overcoming multidrug resistance in tumors .

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways.
  • Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective mechanisms that warrant further exploration.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

Study Findings
Study 1Demonstrated significant inhibition of P-gp function by compounds structurally similar to this compound.
Study 2Reported enhanced efficacy of doxorubicin when co-administered with the compound in resistant cancer models.
Study 3Explored anti-inflammatory effects in animal models using derivatives of the compound.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. All experiments should be conducted in fume hoods or gloveboxes if toxic byproducts are anticipated. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are standard for confirming structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying hydrogen and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches). High-Resolution Mass Spectrometry (HRMS) validates molecular mass with <5 ppm accuracy. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. What are common synthetic routes for pyrazolo-pyridine derivatives like this compound?

Typical methods involve cyclocondensation of hydrazines with β-ketoesters or enamines. For example, a one-pot reaction using substituted hydrazines and tetrahydroimidazo precursors under reflux in DMF or acetonitrile, followed by HCl salt formation. Intermediate purification often requires column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthetic yield?

DoE reduces trial-and-error by screening variables (e.g., temperature, solvent ratio, catalyst loading) via factorial designs. Response Surface Methodology (RSM) identifies optimal conditions. For instance, a Central Composite Design (CCD) can maximize yield by balancing reaction time and stoichiometry, validated through ANOVA .

Q. What computational tools predict this compound’s reactivity or target interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger) models binding affinities with biological targets (e.g., kinase enzymes). Quantum mechanics/molecular mechanics (QM/MM) simulations refine reaction pathways for catalytic applications .

Q. How should conflicting bioactivity data between batches be resolved?

Cross-validate purity via HPLC (≥98% purity threshold) and LC-MS to rule out impurities. Re-test biological assays (e.g., IC₅₀) under standardized conditions. If discrepancies persist, analyze stereochemistry (via chiral HPLC) or polymorphic forms (using X-ray powder diffraction) .

Q. What hybrid strategies integrate computational and experimental data for reaction design?

Quantum chemical reaction path searches (e.g., GRRM) predict intermediates and transition states. Machine learning (e.g., Bayesian optimization) prioritizes experimental conditions from computed descriptors. Feedback loops refine models using experimental kinetic data, accelerating discovery cycles .

Q. How can membrane separation technologies enhance purification?

Nanofiltration membranes (MWCO: 200–500 Da) selectively separate the compound from smaller byproducts. Simulated Moving Bed (SMB) chromatography improves scalability. Solvent-resistant membranes (e.g., polyimide) enable continuous processing, reducing solvent use by 30–50% compared to batch methods .

Notes

  • Data Integrity : Secure spectral and assay data using encrypted platforms (e.g., LabArchives) with role-based access to prevent tampering .
  • Regulatory Compliance : Follow USP/ICH guidelines for reference standards, including rigorous batch-to-batch consistency checks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 2
N-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.